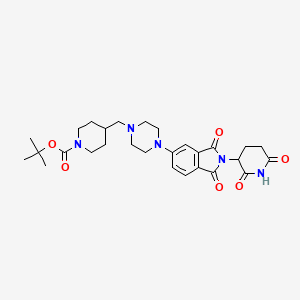
E3 Ligase Ligand-linker Conjugate 58
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 58 is a compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a target binding unit, a linker, and an E3 ligase binding moiety. These molecules are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system, a cellular mechanism responsible for protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 58 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This ligand is then attached to a linker molecule through a series of chemical reactions. Common reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures . The final step involves the conjugation of the linker to the target binding unit, forming the complete PROTAC molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 58 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the original compound .
Scientific Research Applications
Scientific Research Applications
-
Targeted Protein Degradation
- The primary application of E3 Ligase Ligand-linker Conjugate 58 is in targeted protein degradation. This approach allows for the selective removal of proteins implicated in various diseases, including cancer and neurodegenerative disorders. By recruiting E3 ligases to specific target proteins, researchers can induce their degradation without affecting other cellular proteins .
-
Development of Therapeutics
- PROTACs utilizing this compound have shown promise in clinical settings. For instance, the PROTAC ARV-110 demonstrated efficacy in reducing prostate-specific antigen levels in patients with metastatic castration-resistant prostate cancer . This highlights the potential for developing novel therapeutics that leverage targeted degradation strategies.
- Bioconjugation Techniques
- Optimization of Linkers
- Exploration of New E3 Ligases
Case Studies
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 58 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to E3 Ligase Ligand-linker Conjugate 58 include:
Cereblon-based PROTACs: Utilize cereblon as the E3 ligase ligand.
Von Hippel-Lindau-based PROTACs: Utilize von Hippel-Lindau as the E3 ligase ligand.
MDM2-based PROTACs: Utilize MDM2 as the E3 ligase ligand.
Uniqueness
This compound is unique due to its specific ligand-linker combination, which provides distinct binding properties and degradation efficiency compared to other PROTACs . This uniqueness allows for targeted degradation of specific proteins that may not be effectively targeted by other PROTACs .
Properties
Molecular Formula |
C28H37N5O6 |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
tert-butyl 4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C28H37N5O6/c1-28(2,3)39-27(38)32-10-8-18(9-11-32)17-30-12-14-31(15-13-30)19-4-5-20-21(16-19)26(37)33(25(20)36)22-6-7-23(34)29-24(22)35/h4-5,16,18,22H,6-15,17H2,1-3H3,(H,29,34,35) |
InChI Key |
NCSLSIAFPCTEGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















